molecular formula C25H28N2O3 B2748024 3-(2-cyclohexylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide CAS No. 888454-62-4

3-(2-cyclohexylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide

Cat. No. B2748024
M. Wt: 404.51
InChI Key: ZGFSKUFYUGGFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-cyclohexylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide, also known as CX-5461, is a synthetic compound that has been developed as a potential anticancer drug. It belongs to the class of compounds known as G-quadruplex stabilizers, which have been shown to inhibit the growth of cancer cells by targeting the DNA structures that are involved in the regulation of gene expression.

Scientific Research Applications

Heterocyclic Synthesis and Antibiotic Potential

Research into heterocyclic compounds has led to the synthesis of various derivatives, including benzofuranones, for potential antibiotic applications. A study highlighted the synthesis of thiophene-2-carboxamide derivatives, showcasing their antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting the utility of similar benzofuran compounds in developing new antibiotic agents (G. Ahmed, 2007).

β-Lactamase Substrates and Inhibitors

Benzofuran-2-one derivatives have been synthesized and evaluated as potential β-lactamase substrates and/or inhibitors, indicating their role in combating antibiotic resistance. These compounds demonstrated substrate activity similar to acyclic phenaceturates but were not effective as dd-peptidase inhibitors, limiting their antibiotic potential. This research contributes to understanding the structural basis of benzofuran derivatives' interactions with β-lactamase enzymes (S. Adediran et al., 2001).

Synthesis of α-Ketoamide Derivatives

A novel series of α-ketoamide derivatives, including benzoyl amino acid ester derivatives, have been synthesized using OxymaPure/DIC as a reagent, demonstrating enhanced yield and purity over traditional methods. These compounds could have implications in drug design due to their structural features and synthetic efficiency (A. El‐Faham et al., 2013).

Antimicrobial Activity of Benzoxazolyl Derivatives

The synthesis of N-[2-(p-substitutedphenyl)-5-benzoxazolyl]-cyclohexyl carboxamide derivatives has revealed a broad spectrum of antimicrobial activity. These findings highlight the potential of cyclohexyl and benzofuran derivatives in developing new antimicrobial agents (O. Arpaci et al., 2002).

Benzofuran Derivatives from Marine Streptomyces

Research into marine Streptomyces sp. ZZ502 has led to the isolation of new compounds, including benzamides and benzofuran derivatives. While these compounds did not show significant activity against glioma cells or antimicrobial properties, they contribute to the chemical diversity and potential pharmacological applications of benzofuran derivatives (Xiufang Zhang et al., 2018).

properties

IUPAC Name

3-[(2-cyclohexylacetyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-2-17-12-14-19(15-13-17)26-25(29)24-23(20-10-6-7-11-21(20)30-24)27-22(28)16-18-8-4-3-5-9-18/h6-7,10-15,18H,2-5,8-9,16H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFSKUFYUGGFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-cyclohexylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide

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